BenchChemオンラインストアへようこそ!

6-Bromo-5-chloronicotinonitrile

Kinase inhibition RSK2 Cancer therapeutics

6-Bromo-5-chloronicotinonitrile (CAS 1256790-78-9) is a dihalogenated pyridine-3-carbonitrile with the molecular formula C₆H₂BrClN₂ and a molecular weight of 217.45 g/mol. It features a distinctive 6-bromo-5-chloro substitution pattern, where the bromine atom occupies the electronically activated 6-position, conferring differential reactivity in cross-coupling chemistries relative to its regioisomers.

Molecular Formula C6H2BrClN2
Molecular Weight 217.45
CAS No. 1256790-78-9
Cat. No. B3027233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloronicotinonitrile
CAS1256790-78-9
Molecular FormulaC6H2BrClN2
Molecular Weight217.45
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Br)C#N
InChIInChI=1S/C6H2BrClN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H
InChIKeyYZLPUJKXILCLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloronicotinonitrile (CAS 1256790-78-9) as a Differentiated Heterocyclic Building Block for Drug Discovery


6-Bromo-5-chloronicotinonitrile (CAS 1256790-78-9) is a dihalogenated pyridine-3-carbonitrile with the molecular formula C₆H₂BrClN₂ and a molecular weight of 217.45 g/mol. It features a distinctive 6-bromo-5-chloro substitution pattern, where the bromine atom occupies the electronically activated 6-position, conferring differential reactivity in cross-coupling chemistries relative to its regioisomers [1]. The compound is documented as a key intermediate in kinase inhibitor patent families, including those filed by PLEXXIKON Inc., where the 6-bromo-5-chloro regioisomer specifically appears as the preferred building block for generating potent kinase modulators [2].

Why Generic Substitution of 6-Bromo-5-chloronicotinonitrile with Regioisomeric Analogs Compromises Synthetic Outcomes


The substitution pattern on the pyridine ring of halogenated nicotinonitriles dictates the regioselectivity and efficiency of downstream catalytic coupling reactions. The 6-bromo-5-chloro isomer (CAS 1256790-78-9) positions the more labile bromine atom at the 6-position, electronically activated by the ring nitrogen, while the chlorine occupies the 5-position—a spatial arrangement that enables sequential, orthogonal functionalization. Critically, the regioisomer 5-bromo-6-chloronicotinonitrile (CAS 71702-01-7) reverses this pattern, relocating bromine to the less activated 5-position, which fundamentally alters the order and selectivity of cross-coupling events. Generic substitution between these isomers without verifying regiospecific identity can lead to divergent reaction outcomes, failed patent exemplification, and irreproducible biological activity, as evidenced by the specific designation of the 6-bromo-5-chloro isomer in kinase modulator patents [1]. Moreover, the two isomers exhibit measurable differences in lipophilicity, with the target compound showing an XLogP3 of 2.2 versus 2.37 for the 5-bromo-6-chloro regioisomer , a difference that propagates into altered pharmacokinetic properties of derived drug candidates.

Quantitative Differentiation Evidence for 6-Bromo-5-chloronicotinonitrile Against Closest Analogs


Kinase Inhibition Profile: RSK2 IC50 of Derived Compound Built on 6-Bromo-5-chloronicotinonitrile Scaffold

A kinase inhibitor derived from the 6-bromo-5-chloronicotinonitrile scaffold (documented in BindingDB as BDBM50355550 / CHEMBL1910608) demonstrates an IC50 of 607 nM against human ribosomal protein S6 kinase alpha-3 (RSK2) using a biotinylated substrate fluorescence microplate assay following 15-minute preincubation and 30-minute measurement [1]. The same compound shows an IC50 of 1,180 nM against the closely related RSK1 isoform, indicating a 1.9-fold selectivity window for RSK2 [2]. By contrast, a compound built on the 5-bromo-6-chloronicotinonitrile regioisomer scaffold shows no comparable RSK2 activity in the curated BindingDB or ChEMBL datasets, instead demonstrating anticancer activity through a less specific mechanism (MCF-7 IC50 15.0 µM) . This quantitatively demonstrates that the 6-bromo-5-chloro substitution pattern enables access to a distinct kinase inhibition profile not achievable with the regioisomeric scaffold.

Kinase inhibition RSK2 Cancer therapeutics MAPK pathway

Lipophilicity Differentiation: XLogP3 of 6-Bromo-5-chloronicotinonitrile vs. 5-Bromo-6-chloronicotinonitrile

The computed partition coefficient (XLogP3-AA) of 6-bromo-5-chloronicotinonitrile is 2.2, as determined by the XLogP3 3.0 algorithm in PubChem [1]. For the regioisomer 5-bromo-6-chloronicotinonitrile (CAS 71702-01-7), the experimentally derived LogP is 2.37 . This represents a measurable lipophilicity difference of 0.17 log units between the two isomers. Given their identical molecular weight (217.45 g/mol) and atomic composition, this difference arises solely from the regiospecific halogen placement, which affects the molecular dipole moment and solvation energy. In drug discovery programs where logP optimization is critical for balancing permeability and metabolic stability, this 0.17-unit difference can influence lead candidate progression, as every 1-unit increase in logP is estimated to correspond to approximately a 10-fold change in partition behavior.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Patent-Backed Synthetic Utility: 6-Bromo-5-chloronicotinonitrile as a Designated Kinase Modulator Intermediate

European Patent EP2935248B1 (PLEXXIKON INC., validated 04.05.2018), entitled 'Compounds and Methods for Kinase Modulation, and Indications Therefor,' explicitly designates 6-bromo-5-chloronicotinonitrile (CAS 1256790-78-9) as a key intermediate in the synthesis of compounds of formula (I) targeting kinase-mediated diseases including cancer [1]. The patent is classified under IPC codes C07D 403/12, C07D 401/12, and A61P 35/00, confirming its application in anticancer kinase inhibitor development. Additionally, patent WO-2020206363-A1, 'Compositions and Methods of Using the Same for Treatment of Neurodegenerative and Mitochondrial Disease,' incorporates the 6-bromo-5-chloronicotinonitrile scaffold for central nervous system applications . In contrast, the 5-bromo-6-chloro regioisomer (CAS 71702-01-7) appears primarily in agrochemical and general synthetic contexts rather than in granted pharmaceutical patents with defined therapeutic indications [2].

Patent-protected intermediate Kinase drug discovery Regiospecific synthesis Pharmaceutical IP

Halogen Displacement Orthogonality: Differential Reactivity of 6-Br vs. 5-Cl Positions Enables Sequential Functionalization

The 6-bromo-5-chloronicotinonitrile scaffold enables sequential, chemoselective functionalization due to the inherent reactivity difference between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling. The bromine at the 6-position (activated by the pyridine nitrogen) undergoes preferential oxidative addition with Pd(0) catalysts, allowing for selective first-stage Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at C6 . The chlorine at the 5-position persists under these conditions and can subsequently participate in a second, orthogonal coupling step using more forcing conditions or specialized ligand systems designed for aryl chloride activation. In contrast, the 5-bromo-6-chloro regioisomer places the more reactive bromine at the sterically and electronically less accessible 5-position, adjacent to the nitrile-bearing C3, potentially leading to different regiochemical outcomes and reduced efficiency in the first coupling event. This regiospecific reactivity profile has been exploited in the synthesis of biaryl compounds using nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes that enhance catalytic activity through σ-donation .

Sequential cross-coupling Orthogonal reactivity C-C bond formation Suzuki-Miyaura coupling

Validated Research and Industrial Application Scenarios for 6-Bromo-5-chloronicotinonitrile


RSK2-Targeted Kinase Inhibitor Development for Oncology Programs

Based on the documented IC50 of 607 nM against RSK2 for compounds derived from the 6-bromo-5-chloronicotinonitrile scaffold [1], this building block is suitable for medicinal chemistry programs targeting the p90 ribosomal S6 kinase family. RSK2 is a validated target in breast cancer, particularly in MDA-MB-231 triple-negative breast cancer cells, where RSK1/2 inhibition suppresses proliferation and motility [2]. The 6-bromo-5-chloro isomer provides the specific halogen arrangement required for halogen bonding interactions with the kinase active site, contributing to binding affinity and target selectivity, as corroborated by the 1.9-fold selectivity window over RSK1 (IC50 = 1,180 nM) [3]. Programs requiring RSK2-selective chemical probes should prioritize this specific regioisomer.

Synthesis of Patent-Protected Kinase Modulators for Anticancer Drug Discovery

The compound is explicitly designated as a key intermediate in European Patent EP2935248B1 (PLEXXIKON INC.) for the manufacture of kinase-modulating compounds of formula (I) with anticancer indications [4]. Pharmaceutical process development groups and CDMOs seeking to establish patent-compliant synthetic routes to kinase inhibitor candidates should source the 6-bromo-5-chloro isomer specifically, as substitution with the 5-bromo-6-chloro regioisomer would not fulfill the structural requirements of the exemplified patent embodiments and could result in distinct (and potentially non-infringing) chemical matter.

Fragment-Based Drug Discovery Leveraging Halogen Bonding Interactions

The 6-bromo-5-chloronicotinonitrile scaffold functions as a fragment-sized building block (MW 217.45) suitable for fragment-based drug discovery (FBDD) programs targeting kinases and other halogen-binding protein pockets . Its XLogP3 of 2.2 positions it within the favorable lipophilicity range for fragment screening, while the dual halogen substitution pattern provides two distinct vectors for fragment elaboration. The validated kinase engagement profile supports its inclusion in fragment libraries designed for biophysical screening against the kinome.

Neuroscience Drug Discovery: BACE and Neurodegenerative Disease Programs

Patent evidence links the nicotinonitrile scaffold, inclusive of the 6-bromo-5-chloro substitution pattern, to beta-secretase (BACE) enzyme modulation, which is a validated therapeutic strategy for Alzheimer's disease . Additionally, patent WO-2020206363-A1 incorporates the 6-bromo-5-chloronicotinonitrile scaffold for compositions targeting neurodegenerative and mitochondrial diseases . Neuroscience-focused medicinal chemistry groups developing BACE inhibitors or neuroprotective agents will find this specific regioisomer aligned with disclosed patent strategies.

Quote Request

Request a Quote for 6-Bromo-5-chloronicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.